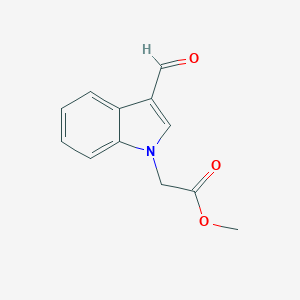

(3-Formyl-indol-1-yl)-acetic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(3-formylindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-12(15)7-13-6-9(8-14)10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSBNZGJGCIDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354389 | |

| Record name | Methyl (3-formyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351015-73-1 | |

| Record name | Methyl (3-formyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester from Indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (3-Formyl-indol-1-yl)-acetic acid methyl ester, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from readily available indole: N-alkylation followed by Vilsmeier-Haack formylation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathway and reaction mechanisms.

Synthetic Strategy

The synthesis of this compound from indole is efficiently achieved through a two-step reaction sequence. The first step involves the N-alkylation of the indole ring with a suitable haloacetate ester to introduce the acetic acid methyl ester moiety at the nitrogen atom. The subsequent step is the regioselective formylation of the C3 position of the N-substituted indole using the Vilsmeier-Haack reaction.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (Indol-1-yl)-acetic acid methyl ester

This procedure details the N-alkylation of indole with methyl chloroacetate.

Materials and Reagents:

-

Indole

-

Methyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of indole (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure (Indol-1-yl)-acetic acid methyl ester.

Caption: Experimental workflow for the N-alkylation of indole.

Step 2: Synthesis of this compound

This procedure details the Vilsmeier-Haack formylation of (Indol-1-yl)-acetic acid methyl ester. The Vilsmeier reagent is a chloroiminium salt formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃)[1].

Materials and Reagents:

-

(Indol-1-yl)-acetic acid methyl ester

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (5 equivalents) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (1.5 equivalents) dropwise with stirring, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of (Indol-1-yl)-acetic acid methyl ester (1 equivalent) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 40-50 °C for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and cautiously pour it onto crushed ice.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield this compound.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Reaction | Reactants | Molar Ratio (Indole:Reagent) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Alkylation | Indole, Methyl Chloroacetate | 1 : 1.2 | DMF | Room Temp. | 8-12 | 85-95 |

| 2 | Vilsmeier-Haack | (Indol-1-yl)-acetic acid methyl ester, POCl₃, DMF | 1 : 1.5 : 5 | DMF | 40-50 | 2-4 | 80-90 |

Characterization Data

Product: this compound Molecular Formula: C₁₂H₁₁NO₃[2] Molecular Weight: 217.22 g/mol [2]

Spectroscopic Data:

| Proton (¹H) NMR (CDCl₃, 400 MHz) δ (ppm) | Carbon (¹³C) NMR (CDCl₃, 101 MHz) δ (ppm) |

| 10.01 (s, 1H, -CHO) | 184.4 (-CHO) |

| 8.35 (d, 1H, Ar-H) | 170.0 (-COOCH₃) |

| 7.69 (s, 1H, Ar-H) | 137.9 (Ar-C) |

| 7.50 – 7.33 (m, 3H, Ar-H) | 125.3 (Ar-C) |

| 5.05 (s, 2H, -CH₂-) | 124.0 (Ar-CH) |

| 3.75 (s, 3H, -OCH₃) | 122.9 (Ar-CH) |

| 122.0 (Ar-CH) | |

| 118.1 (Ar-C) | |

| 109.9 (Ar-CH) | |

| 52.5 (-OCH₃) | |

| 48.9 (-CH₂-) |

Note: NMR data is predicted and compiled from analogous structures. Actual chemical shifts may vary.

References

Spectroscopic Data and Experimental Protocols for (3-Formyl-indol-1-yl)-acetic acid methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Formyl-indol-1-yl)-acetic acid methyl ester. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally similar indole derivatives and fundamental spectroscopic principles. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: Methyl 2-(3-formyl-1H-indol-1-yl)acetate

-

Molecular Formula: C₁₂H₁₁NO₃[1]

-

Molecular Weight: 217.22 g/mol [1]

-

CAS Number: 351015-73-1[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related indole-3-carbaldehydes and N-substituted indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | H-C(O) (formyl proton) |

| ~8.3 | d | 1H | H-4 |

| ~7.8 | s | 1H | H-2 |

| ~7.4-7.3 | m | 2H | H-5, H-6 |

| ~7.2 | d | 1H | H-7 |

| ~5.0 | s | 2H | -CH₂- (acetate) |

| ~3.8 | s | 3H | -OCH₃ (methyl ester) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C=O (formyl) |

| ~170.0 | C=O (ester) |

| ~138.0 | C-7a |

| ~137.0 | C-2 |

| ~125.0 | C-3a |

| ~124.0 | C-4 |

| ~123.0 | C-6 |

| ~121.0 | C-5 |

| ~118.0 | C-3 |

| ~110.0 | C-7 |

| ~52.0 | -OCH₃ |

| ~48.0 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1740 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1220 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-H bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 217 | High | [M]⁺ (Molecular Ion) |

| 186 | Medium | [M - OCH₃]⁺ |

| 158 | Medium | [M - COOCH₃]⁺ |

| 130 | High | [Indole-3-carbaldehyde]⁺ fragment |

| 116 | Medium | [Indole]⁺ fragment |

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for indole derivatives like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition (400 or 500 MHz Spectrometer):

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). Integrate the signals to determine proton ratios.

¹³C NMR Acquisition (100 or 125 MHz Spectrometer):

-

Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transform with an appropriate window function, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent peak.

Infrared (IR) Spectroscopy

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone.

-

Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan with a clean, empty salt plate and subtract it from the sample spectrum.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

References

Physical and chemical properties of (3-Formyl-indol-1-yl)-acetic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Formyl-indol-1-yl)-acetic acid methyl ester, a derivative of the indole scaffold, presents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological activities. The information is structured to be a valuable resource for researchers actively engaged in the fields of organic synthesis, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the CAS Number 351015-73-1, is a solid organic compound.[1] While a definitive experimental melting point has not been reported in the literature, the related compound (3-Formyl-1-indolyl)acetic acid has a melting point of 197-200 °C. It is anticipated that the methyl ester would have a lower melting point. A summary of its known and predicted properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 2-(3-formyl-1H-indol-1-yl)acetate | [1] |

| CAS Number | 351015-73-1 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |

| Molecular Weight | 217.22 g/mol | [2] |

| Physical Form | Solid | [1] |

| Predicted Boiling Point | 387.6 ± 22.0 °C | [3] |

| Predicted Flash Point | 188.2 °C | [3] |

| Purity | ≥95% (Commercially available) | [1] |

| Storage Temperature | Ambient | [1] |

Spectral Data (Predicted)

Table 2: Predicted Spectral Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the indole ring protons, a singlet for the aldehyde proton (~9-10 ppm), a singlet for the N-CH₂ protons, a singlet for the methyl ester protons, and aromatic protons in the range of 7-8.5 ppm. |

| ¹³C NMR | A signal for the aldehyde carbonyl carbon (~185 ppm), a signal for the ester carbonyl carbon (~170 ppm), signals for the indole ring carbons, a signal for the N-CH₂ carbon, and a signal for the methyl ester carbon. |

| FT-IR (cm⁻¹) | A strong absorption band for the aldehyde C=O stretch (~1650-1680 cm⁻¹), a strong absorption band for the ester C=O stretch (~1730-1750 cm⁻¹), C-H stretching of the aromatic ring, and C-N stretching bands. |

| Mass Spec (m/z) | A molecular ion peak [M]⁺ at approximately 217.07, corresponding to the molecular weight of the compound. |

Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process starting from methyl 2-(1H-indol-1-yl)acetate. The first step involves the formylation of the indole ring at the C-3 position, followed by esterification of the resulting carboxylic acid.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic route.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Vilsmeier-Haack Formylation of Methyl 2-(1H-indol-1-yl)acetate (Predicted Protocol)

This protocol is adapted from the general procedure for the formylation of indoles.

Materials:

-

Methyl 2-(1H-indol-1-yl)acetate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice bath

-

Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 2-(1H-indol-1-yl)acetate in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ to anhydrous DMF at 0 °C with stirring.

-

Add the freshly prepared Vilsmeier reagent dropwise to the solution of methyl 2-(1H-indol-1-yl)acetate at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure to obtain crude (3-Formyl-indol-1-yl)-acetic acid.

Step 2: Fischer Esterification of (3-Formyl-indol-1-yl)-acetic acid (Predicted Protocol)

This protocol is a standard procedure for the esterification of carboxylic acids.

Materials:

-

(3-Formyl-indol-1-yl)-acetic acid (from Step 1)

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Reflux condenser, heating mantle

Procedure:

-

Dissolve the crude (3-Formyl-indol-1-yl)-acetic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, its structural similarity to indole-3-carboxaldehyde suggests potential anti-inflammatory properties.[4] Indole-3-carboxaldehyde has been shown to modulate inflammatory responses by interacting with key signaling pathways.[5][6][7]

Inhibition of the NLRP3 Inflammasome Pathway

Indole-3-carboxaldehyde has been demonstrated to inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[3][5][6][7] This inhibition is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), which in turn prevents the production of reactive oxygen species (ROS) and blocks the NF-κB/NLRP3 inflammatory pathway.[5][6][7]

Caption: Predicted inhibition of the NLRP3 inflammasome pathway.

Modulation of the TLR7 Signaling Pathway

Indole-3-carboxaldehyde has also been shown to regulate the Toll-like receptor 7 (TLR7) signaling pathway, which is involved in the recognition of viral single-stranded RNA and subsequent inflammatory responses.[8][9] It is plausible that this compound could exhibit similar modulatory effects.

References

- 1. This compound | 351015-73-1 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. [PDF] Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation [mdpi.com]

- 6. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-3-carboxaldehyde regulates RSV-induced inflammatory response in RAW264.7 cells by moderate inhibition of the TLR7 signaling pathway | springermedizin.de [springermedizin.de]

An In-depth Technical Guide to (3-Formyl-indol-1-yl)-acetic acid methyl ester (CAS 351015-73-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (3-Formyl-indol-1-yl)-acetic acid methyl ester, CAS number 351015-73-1. This document collates available data on its characteristics, potential synthesis, and the biological context of its core chemical structure, the indole ring, which is a cornerstone in medicinal chemistry.

Core Chemical Properties and Identifiers

This compound is a derivative of indole, featuring a formyl group at the 3-position and a methyl acetate group attached to the indole nitrogen. These functional groups make it a valuable intermediate in the synthesis of more complex molecules.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| CAS Number | 351015-73-1 | [2][3][4] |

| Molecular Formula | C₁₂H₁₁NO₃ | [2][4][5] |

| Molecular Weight | 217.22 g/mol | [2][4] |

| Exact Mass | 217.07389321 g/mol | [2] |

| Physical Form | Solid | [3] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [2] |

| Boiling Point (Predicted) | 387.6 ± 22.0 °C | [2] |

| Flash Point (Predicted) | 188.2 °C | [2] |

| Refractive Index (Predicted) | 1.577 | [2] |

| Storage Temperature | Ambient Storage | [3] |

Chemical Identifiers

Proper identification is crucial for regulatory and research purposes.

| Identifier Type | Identifier | Source |

| IUPAC Name | methyl (3-formyl-1H-indol-1-yl)acetate | [3] |

| InChI | 1S/C12H11NO3/c1-16-12(15)7-13-6-9(8-14)10-4-2-3-5-11(10)13/h2-6,8H,7H2,1H3 | [3] |

| InChI Key | ZKSBNZGJGCIDPQ-UHFFFAOYSA-N | [3] |

| Synonyms | Methyl 2-(3-formyl-1H-indol-1-yl)acetate, Methyl 2-(3-Formylindol-1-yl)acetate, 1H-Indole-1-acetic acid, 3-formyl-, methyl ester | [2] |

| DSSTox ID | DTXSID10354389 | [2] |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of CAS 351015-73-1 are not detailed in the available literature, a logical synthetic route can be inferred from established organic chemistry principles for indole functionalization. The synthesis would likely involve a two-step process: formylation of the indole ring followed by N-alkylation.

Proposed Experimental Protocol: Two-Step Synthesis

Step 1: Formylation of Indole (Vilsmeier-Haack Reaction)

A common and high-yield method for introducing a formyl group at the C3 position of indole is the Vilsmeier-Haack reaction.[6] This procedure is noted for its simplicity and the high purity of the resulting indole-3-aldehyde.[6]

-

Reagents: Indole, phosphorus oxychloride (POCl₃), and a formylating agent like dimethylformamide (DMF).[6]

-

Procedure Outline:

-

A complex is formed by slowly adding phosphorus oxychloride to chilled dimethylformamide.[6]

-

A solution of indole in dimethylformamide is then added to this complex at a controlled temperature (e.g., below 10°C).[6]

-

The reaction mixture is stirred and gently heated (e.g., to 35°C) to drive the reaction to completion.[6]

-

The reaction is quenched by pouring the mixture into ice water, followed by hydrolysis with a strong base (e.g., sodium hydroxide) to yield indole-3-aldehyde.[6]

-

The product, indole-3-aldehyde, is then isolated via filtration and purified.

-

Step 2: N-Alkylation of Indole-3-aldehyde

The second step involves attaching the acetic acid methyl ester group to the indole nitrogen.

-

Reagents: Indole-3-aldehyde, a suitable base (e.g., sodium hydride, potassium carbonate), and methyl bromoacetate.

-

Procedure Outline:

-

Indole-3-aldehyde is dissolved in a polar aprotic solvent (e.g., DMF, acetonitrile).

-

A base is added to deprotonate the indole nitrogen, forming an indolide anion.

-

Methyl bromoacetate is added to the reaction mixture, which then undergoes a nucleophilic substitution reaction with the indolide anion.

-

The reaction is monitored for completion (e.g., by TLC).

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The final product, this compound, is purified using techniques such as column chromatography.

-

Spectroscopic Data

Reference Data for Methyl indole-3-acetate (C₁₁H₁₁NO₂):

-

Mass Spectrometry: Electron ionization mass spectra are available, providing fragmentation patterns characteristic of the indole structure.[7]

-

Gas Chromatography: Retention indices for gas chromatography have been documented.[7]

Researchers synthesizing the title compound would need to perform standard characterization techniques (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to confirm its structure.

Biological Activity and Significance

Direct studies on the biological activity of this compound are not found in the reviewed literature. However, its structural components—the indole-3-carboxaldehyde and indole-1-acetic acid scaffolds—are present in numerous biologically active molecules.

Relevance of the Indole-3-carboxaldehyde Scaffold

The indole-3-carboxaldehyde core is a crucial intermediate for synthesizing compounds with a wide array of therapeutic properties.[1] Derivatives have shown activities including:

-

Anti-inflammatory

-

Anti-cancer

-

Anti-bacterial and anti-fungal

-

Anti-HIV[1]

The formyl group at the C3 position is a versatile chemical handle, allowing for further modifications through reactions like condensations and reductive aminations to create diverse chemical libraries for drug screening.[1]

Relevance of the Indole-1-acetic acid Scaffold

The parent molecule, indole-3-acetic acid (IAA), is the most common naturally occurring plant hormone of the auxin class. Its methyl ester, Methyl indole-3-acetate (MeIAA), is considered an inactive form that can be hydrolyzed by esterase enzymes within plant cells to release active IAA.[8][9] This mechanism plays a role in regulating plant growth and development, including root formation and gravitropism.[8][9]

While the title compound has the ester on the N1 position rather than the C3 side chain, the structural similarity to plant auxins suggests a potential for interaction with auxin-related biological pathways, which would require experimental validation.

Hypothetical Signaling Pathway Interaction

Given the structural similarity to indole-based auxins, the compound could potentially interact with auxin signaling pathways. In plants, auxin binds to receptor proteins (like TIR1), leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates Auxin Response Factors (ARFs), which regulate the expression of auxin-responsive genes, triggering a cellular response.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. This compound | 351015-73-1 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 351015-73-1 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1H-Indole-3-acetic acid, methyl ester [webbook.nist.gov]

- 8. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Indole-3-Carboxaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Indole-3-carboxaldehyde (I3A), a naturally occurring metabolite of tryptophan, has emerged as a privileged scaffold in medicinal chemistry. Its inherent biological activity and the synthetic tractability of its aldehyde functional group and indole nucleus make it an attractive starting point for the development of novel therapeutic agents.[1] Derivatives of I3A have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the biological activities of I3A derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Anticancer Activity

Indole-3-carboxaldehyde derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways.[1]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various indole-3-carboxaldehyde derivatives against a range of human cancer cell lines, with data presented as the half-maximal inhibitory concentration (IC50).

| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [3][4] |

| Sulfonohydrazide | 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [3][4] |

| Thiosemicarbazone | Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [5] |

| Thiosemicarbazone | Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [5] |

| Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | [1] |

| Chalcone | 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[5]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the indole-3-carboxaldehyde derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[1]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole-3-carboxaldehyde derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[6][7]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of various indole-3-carboxaldehyde derivatives, with data presented as the minimum inhibitory concentration (MIC).

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Semicarbazone | Staphylococcus aureus | 100 | [8] |

| Semicarbazone | Bacillus subtilis | 100 | [8] |

| Semicarbazone | Staphylococcus aureus | 150 | [8] |

| Semicarbazone | Bacillus subtilis | 150 | [8] |

| Hydrazide/Hydrazone | Staphylococcus aureus | 6.25-100 | [6][7] |

| Hydrazide/Hydrazone | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [6][7] |

| Hydrazide/Hydrazone | Escherichia coli | 6.25-100 | [6][7] |

| Hydrazide/Hydrazone | Bacillus subtilis | 6.25-100 | [6][7] |

| Hydrazide/Hydrazone | Candida albicans | 6.25-100 | [6][7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][9]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the indole-3-carboxaldehyde derivative and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[1]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.[1]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.

-

Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[1]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[1]

Antiviral Activity

Certain derivatives of the indole scaffold have demonstrated notable antiviral properties. For instance, an indole-3-carboxylic acid derivative has been reported to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro.[3][10]

Quantitative Antiviral Data

The following table presents the antiviral activity of an indole derivative against SARS-CoV-2.

| Derivative Class | Specific Derivative | Virus | Assay | IC50 | Reference |

| Indole-3-carboxylic acid ester | Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Viral Replication | 1.06 µg/mL (1.84 µM) | [3][10] |

This compound also inhibited syncytium formation induced by the SARS-CoV-2 spike protein by 89%.[3][10] Additionally, indole-3-carbinol, a related compound, has shown antiviral activity against SARS-CoV-2 at a concentration of 16.67 µM.[11][12]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.[2][13]

Principle: The assay measures the ability of a compound to reduce the number of viral plaques formed in a monolayer of host cells. A plaque is a localized area of cell death caused by viral replication.[2][14]

Procedure:

-

Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the indole derivative in a cell culture medium.

-

Infection: Pre-treat the cell monolayer with the compound dilutions for a specific time. Then, infect the cells with a known amount of virus (multiplicity of infection, MOI) that produces a countable number of plaques.[2]

-

Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration to restrict virus spread to adjacent cells.[14]

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize and count the plaques.[2]

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) for each concentration. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.[13]

Anti-inflammatory Activity

Indole-3-carboxaldehyde has been shown to alleviate inflammation through various mechanisms, including the inhibition of the NLRP3 inflammasome and modulation of the Aryl Hydrocarbon Receptor (AhR) and TLR4/NF-κB/p38 signaling pathways.[15][16][17][18]

Quantitative Anti-inflammatory Data

| Derivative | Activity | Assay | IC50 (µM) | Reference |

| UA-1 (Ursolic acid-indole conjugate) | NO Inhibition | Griess Assay | 2.2 ± 0.4 | [19] |

Signaling Pathways in Anti-inflammatory Action

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

Indole-3-carboxaldehyde acts as a ligand for the Aryl Hydrocarbon Receptor (AhR).[20][21] Upon binding, the ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the transcription of target genes, some of which have anti-inflammatory functions. AhR activation by I3A can lead to the suppression of pro-inflammatory signaling pathways like NF-κB.[20]

NLRP3 Inflammasome Inhibition:

Indole-3-carboxaldehyde has been found to inhibit the activation of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome.[16][17] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms. I3A can suppress NLRP3 inflammasome activation by reducing the production of reactive oxygen species (ROS).[16][17]

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. benchchem.com [benchchem.com]

- 3. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities | Semantic Scholar [semanticscholar.org]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Indole-3-carbinol in vitro antiviral activity against SARS-Cov-2 virus and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioagilytix.com [bioagilytix.com]

- 15. mdpi.com [mdpi.com]

- 16. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (3-Formyl-indol-1-yl)-acetic acid methyl ester as a Synthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Formyl-indol-1-yl)-acetic acid methyl ester, a derivative of the naturally occurring indole nucleus, has emerged as a critical synthetic intermediate in the field of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds, including pharmaceuticals for oncology and neurology. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, highlighting its significance as a versatile building block for the creation of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 351015-73-1 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |

| Molecular Weight | 217.22 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | ≥95.00% | [2] |

| IUPAC Name | methyl 2-(3-formyl-1H-indol-1-yl)acetate | [2][3] |

| SMILES | COC(=O)CN1C=C(C2=CC=CC=C21)C=O | [3] |

| InChI Key | ZKSBNZGJGCIDPQ-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from indole: formylation at the C3 position followed by N-alkylation.

Step 1: Vilsmeier-Haack Formylation of Indole

The initial step involves the formylation of indole to produce indole-3-carboxaldehyde. The Vilsmeier-Haack reaction is a widely used and efficient method for this transformation.[4]

Experimental Protocol: Synthesis of Indole-3-carboxaldehyde [4]

-

Materials: Indole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium hydroxide (NaOH), Ice.

-

Procedure:

-

In a round-bottom flask, N,N-dimethylformamide is cooled in an ice bath.

-

Phosphorus oxychloride is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.

-

A solution of indole in DMF is then added slowly to the Vilsmeier reagent, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete formation of the iminium salt intermediate.

-

The reaction mixture is then carefully poured onto crushed ice, followed by the addition of an aqueous solution of sodium hydroxide to hydrolyze the intermediate.

-

The precipitated crude indole-3-carboxaldehyde is collected by filtration, washed with water, and dried.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Expected Yield: High yields are typically reported for this reaction.

Step 2: N-Alkylation of Indole-3-carboxaldehyde

The second step is the N-alkylation of the synthesized indole-3-carboxaldehyde with a suitable haloacetate ester, such as methyl bromoacetate, in the presence of a base. This reaction introduces the acetic acid methyl ester moiety at the N1 position of the indole ring.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the N-alkylation of indoles.[5][6][7]

-

Materials: Indole-3-carboxaldehyde, Methyl bromoacetate, Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile.

-

Procedure:

-

To a solution of indole-3-carboxaldehyde in anhydrous DMF, sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). The mixture is stirred at this temperature for about 30 minutes to an hour to ensure complete deprotonation of the indole nitrogen.

-

Methyl bromoacetate is then added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Expected Yield: Moderate to high yields are expected for this type of N-alkylation reaction.

Spectroscopic Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a table summarizing the expected and reported data for related compounds.

| Technique | Expected/Reported Data for this compound and related compounds |

| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~10.0 (s, 1H, CHO), ~8.3 (d, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.4-7.3 (m, 3H, Ar-H), ~5.0 (s, 2H, N-CH₂), ~3.8 (s, 3H, OCH₃).[8] |

| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~185.0 (CHO), ~168.0 (C=O, ester), ~138.0, ~137.0, ~125.0, ~124.0, ~123.0, ~122.0, ~118.0, ~110.0 (Aromatic C), ~53.0 (OCH₃), ~50.0 (N-CH₂).[8] |

| Mass Spec. | Expected [M+H]⁺: 218.08118.[3] |

Role as a Synthetic Intermediate in Drug Discovery

This compound is a valuable intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of three reactive sites—the aldehyde group, the ester functionality, and the indole ring itself—allows for diverse chemical modifications.

The indole nucleus is a common feature in drugs targeting the central nervous system and in anticancer agents.[9] The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build larger molecular scaffolds. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.

Visualizing the Synthetic and Mechanistic Pathways

To better illustrate the synthetic process and the potential role of indole derivatives in biological systems, the following diagrams are provided in the DOT language for Graphviz.

Synthetic Pathway

Caption: Synthesis of the target compound from indole.

Experimental Workflow for N-Alkylation

Caption: N-alkylation experimental workflow.

Potential Role in Kinase Inhibition (Illustrative)

Many indole-based compounds function as kinase inhibitors in cancer therapy by competing with ATP for the binding site on the enzyme.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 351015-73-1 [sigmaaldrich.com]

- 3. PubChemLite - Methyl 2-(3-formyl-1h-indol-1-yl)acetate (C12H11NO3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

- 6. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. derpharmachemica.com [derpharmachemica.com]

In Silico Modeling of (3-Formyl-indol-1-yl)-acetic acid methyl ester Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Formyl-indol-1-yl)-acetic acid methyl ester is a synthetic compound belonging to the indole class of molecules, a scaffold known for a wide range of biological activities.[1] This technical guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the interaction of this compound with a key biological target. The methodologies for molecular docking and molecular dynamics simulations are detailed, and hypothetical results are presented to illustrate the potential binding modes and interaction energies. This document serves as a template and guide for researchers undertaking similar computational drug discovery projects.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic applications.[2] Indole derivatives have been shown to interact with a variety of biological targets, exhibiting activities such as anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][3] this compound (Figure 1) is a derivative of indole-3-acetic acid, a well-known plant hormone that also exhibits biological activity in mammalian systems.[4][5] The introduction of a formyl group at the 3-position and a methyl acetate group at the 1-position of the indole ring suggests the potential for unique interactions with biological macromolecules.

In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool in modern drug discovery.[6][7] By simulating the interactions between a small molecule and its protein target at a molecular level, we can predict binding affinity, identify key interacting residues, and guide the optimization of lead compounds.[8] This whitepaper outlines a hypothetical in silico study to explore the interaction of this compound with a selected protein target, providing a framework for the application of these powerful computational techniques.

Figure 1: Chemical Structure of this compound

Chemical Formula: C₁₂H₁₁NO₃[9][10] Molecular Weight: 217.22 g/mol [9][10] CAS Number: 351015-73-1[9][10]

Selection of a Biological Target

Based on the known biological activities of indole derivatives, particularly their role as enzyme inhibitors, Cyclooxygenase-2 (COX-2) has been selected as a hypothetical target for this in silico modeling study.[6] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a validated strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Several indole-containing compounds have been identified as potent COX-2 inhibitors.

In Silico Modeling Workflow

The in silico analysis of the interaction between this compound and COX-2 would follow a structured workflow, beginning with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex.

Experimental Protocols

Ligand Preparation

The three-dimensional structure of this compound would be built using molecular modeling software such as Avogadro or ChemDraw. The structure would then be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. Gasteiger charges would be computed, and non-polar hydrogens would be merged. The final prepared ligand structure would be saved in a PDBQT file format for use in docking simulations.

Protein Preparation

The crystal structure of human COX-2 in complex with a known inhibitor would be retrieved from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands would be removed from the protein structure. Polar hydrogens and Kollman charges would be added to the protein. The prepared protein structure would be saved in a PDBQT file format.

Molecular Docking

Molecular docking simulations would be performed using AutoDock Vina. The search space for the docking would be defined by a grid box centered on the active site of COX-2, as identified from the co-crystallized inhibitor in the original PDB file. The size of the grid box would be set to encompass the entire active site. The docking protocol would be validated by redocking the co-crystallized ligand and ensuring the resulting pose has a low root-mean-square deviation (RMSD) from the experimental binding pose. This compound would then be docked into the prepared COX-2 structure. The docking results would be analyzed based on the predicted binding affinity (in kcal/mol) and the interactions observed in the predicted binding poses.

Molecular Dynamics Simulation

To assess the stability of the predicted protein-ligand complex, a molecular dynamics (MD) simulation would be performed using GROMACS. The docked complex with the best binding affinity would be selected as the starting structure for the MD simulation. The complex would be solvated in a cubic box of water molecules, and counter-ions would be added to neutralize the system. The system would then be subjected to energy minimization, followed by a two-step equilibration process (NVT and NPT ensembles). Finally, a production MD simulation of at least 100 nanoseconds would be run. The trajectory of the simulation would be analyzed for RMSD, root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time.

Hypothetical Results

Molecular Docking Results

The molecular docking simulations would hypothetically reveal that this compound binds favorably within the active site of COX-2. The predicted binding affinities for the top docking poses would be summarized in a table.

| Docking Pose | Binding Affinity (kcal/mol) | Interacting Residues |

| 1 | -8.5 | TYR385, ARG120, SER530 |

| 2 | -8.2 | TYR355, ARG120, GLU524 |

| 3 | -7.9 | VAL523, SER353, LEU352 |

Table 1: Hypothetical Molecular Docking Results of this compound with COX-2.

The top-ranked docking pose would show the indole scaffold occupying a hydrophobic pocket within the active site. The formyl group would be predicted to form a hydrogen bond with the side chain of a key active site residue, such as TYR385. The methyl acetate group would also be involved in hydrophobic interactions.

Molecular Dynamics Simulation Results

The MD simulation would be performed to analyze the stability of the top-ranked docked complex. The RMSD of the protein backbone and the ligand would be monitored throughout the simulation. A stable RMSD would indicate that the complex remains in a stable conformation.

| Parameter | Average Value | Standard Deviation |

| Protein RMSD (nm) | 0.25 | 0.03 |

| Ligand RMSD (nm) | 0.12 | 0.02 |

| Hydrogen Bonds (Ligand-Protein) | 2 | 1 |

Table 2: Hypothetical Molecular Dynamics Simulation Metrics for the COX-2-(3-Formyl-indol-1-yl)-acetic acid methyl ester Complex.

The RMSF plot would highlight the flexibility of different regions of the protein, with the active site residues showing lower fluctuations, indicating stable interactions with the ligand. The analysis of hydrogen bonds over the simulation time would confirm the persistence of the key interactions identified in the docking pose.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the COX-2 signaling pathway and the experimental workflow for a cell-based validation assay.

Conclusion

This technical guide has outlined a hypothetical in silico modeling study of the interactions between this compound and the COX-2 enzyme. The detailed methodologies for molecular docking and molecular dynamics simulations provide a robust framework for investigating the binding of small molecules to protein targets. The hypothetical results suggest that this compound has the potential to be a COX-2 inhibitor, warranting further experimental validation. The workflows and pathways presented visually aid in understanding the broader context of this research. This guide serves as a valuable resource for researchers in the field of computational drug discovery, providing a template for conducting and presenting similar in silico studies.

References

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. biolmolchem.com [biolmolchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

(3-Formyl-indol-1-yl)-acetic acid methyl ester stability and degradation pathways

An In-depth Technical Guide to the Stability and Degradation Pathways of (3-Formyl-indol-1-yl)-acetic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an indole derivative with potential applications in pharmaceutical and life sciences research. A thorough understanding of its chemical stability and degradation profile is paramount for the development of stable formulations, establishment of appropriate storage conditions, and ensuring its quality and efficacy. This technical guide provides a comprehensive overview of the predicted stability challenges and degradation pathways of this compound. It outlines a systematic approach to conducting forced degradation studies in line with regulatory expectations and provides detailed experimental protocols for researchers.

Introduction

This compound, a bifunctional molecule containing an indole ring substituted with a formyl group and an acetic acid methyl ester at the nitrogen atom, is of growing interest in chemical and biological research. The inherent reactivity of the aldehyde and ester functional groups, coupled with the electron-rich indole nucleus, suggests potential susceptibility to degradation under various environmental conditions. Forced degradation studies are essential to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][2] Such studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, including acidic and basic hydrolysis, oxidation, photolysis, and thermal stress.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate analytical methods and stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 351015-73-1 | |

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | |

| IUPAC Name | methyl 2-(3-formyl-1H-indol-1-yl)acetate | [5] |

| Physical Form | Solid | [5] |

| Storage Temperature | Ambient Storage | [5] |

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions. The primary sites of chemical instability are the ester linkage, the aldehyde group, and the indole ring itself.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the ester will likely hydrolyze to form (3-Formyl-indol-1-yl)-acetic acid and methanol.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the ester will undergo saponification to yield the corresponding carboxylate salt, which upon acidification will form (3-Formyl-indol-1-yl)-acetic acid. Ester conjugates of the related compound, indole-3-acetic acid, are known to be easily hydrolyzed in basic solutions.[6]

Oxidative Degradation

The aldehyde group at the 3-position of the indole ring is a prime target for oxidation.

-

Oxidation of the Aldehyde: The formyl group can be readily oxidized to a carboxylic acid, resulting in the formation of (1-(2-methoxy-2-oxoethyl)-1H-indole-3-yl)carboxylic acid. Indole-3-carbaldehyde is known to be easily oxidized to indole-3-carboxylic acid.[7]

Photodegradation

Indole derivatives are often sensitive to light.[8]

-

Photochemical Reactions: Upon exposure to UV light, 3-formylindole can undergo interconversion between conformers and potentially form phototautomers.[3] While specific photoproducts for the title compound are not documented, photodegradation could lead to complex reaction mixtures.

Thermal Degradation

Elevated temperatures can provide the energy required for various degradation reactions. The stability of the parent indole-3-acetic acid has been studied, and it is known to be sensitive to heat.[9]

The following diagram illustrates the predicted primary degradation pathways.

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

A systematic forced degradation study should be conducted to explore the stability of this compound under various stress conditions.[1] The following protocols are recommended.

General Experimental Workflow

The general workflow for conducting forced degradation studies is depicted below.

Caption: General workflow for forced degradation studies.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Stress Conditions

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the mixture at room temperature for 4 hours.

-

At appropriate time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

-

Dissolve the stressed solid sample in the initial solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (e.g., in quartz cuvettes) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A parallel sample should be wrapped in aluminum foil as a dark control.

-

Analyze the samples at appropriate time points.

-

Analytical Methodology

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.

-

Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (LC-MS).

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for indole derivatives.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., around 280 nm). Mass spectrometry will aid in the identification of degradation products.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 2: Summary of Forced Degradation Results for this compound (Hypothetical Data)

| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (% Area) |

| 0.1 M HCl | 24 h | 85.2 | 14.8 | 1 | 14.5 |

| 0.1 M NaOH | 4 h | 78.9 | 21.1 | 1 | 20.8 |

| 3% H₂O₂ | 24 h | 90.5 | 9.5 | 2 | 8.7 (DP-1), 0.8 (DP-2) |

| Thermal (80°C) | 48 h | 95.1 | 4.9 | 1 | 4.6 |

| Photolytic | - | 88.3 | 11.7 | 3 | 7.2 (DP-3), 3.1 (DP-4), 1.4 (DP-5) |

DP = Degradation Product

The results should be used to establish the degradation profile and propose the final degradation pathways. The stability-indicating method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Conclusion

This technical guide provides a framework for investigating the stability and degradation pathways of this compound. The predicted pathways involve hydrolysis of the methyl ester, oxidation of the formyl group, and potential photolytic degradation. The outlined experimental protocols for forced degradation studies, coupled with a robust stability-indicating analytical method, will enable researchers and drug development professionals to thoroughly characterize the stability of this compound. This knowledge is critical for ensuring the quality, safety, and efficacy of any potential products containing this molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis of Indole-1-Acetic Acid Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Review of Core Synthetic Methodologies, Experimental Protocols, and Biological Signaling Pathways

Introduction

Indole-1-acetic acid (IAA), a naturally occurring auxin, and its synthetic derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These compounds have garnered significant interest from researchers and drug development professionals for their potential as therapeutic agents targeting various diseases, including cancer, inflammatory disorders, and infections. The versatility of the indole core allows for extensive chemical modifications, leading to the generation of diverse libraries of compounds with fine-tuned pharmacological profiles. This technical guide provides a comprehensive literature review of the core synthetic methodologies for preparing IAA derivatives, detailed experimental protocols, and an exploration of the key signaling pathways they modulate.

Core Synthetic Methodologies

The synthesis of indole-1-acetic acid derivatives can be achieved through a variety of established and modern synthetic strategies. This section details the most prominent methods, providing insights into their mechanisms and applications.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions. This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form the indole nucleus.

Experimental Protocol: Synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

A mixture of indomethacin (0.03 mol, 10.57 g) in 150 ml of absolute ethanol and 6 ml of concentrated H₂SO₄ is refluxed for 6 hours. The mixture is then cooled to room temperature and neutralized with a NaHCO₃ solution. The resulting ester separates as an organic layer, which is washed with water and extracted with diethyl ether (3 x 50 mL). The combined ether layers are dried over MgSO₄, filtered, and allowed to stand for 3–4 days until brown crystals form. The solid is collected and recrystallized from cyclohexane to yield the pure ester as silver-colored crystals (m.p. 347–350 K).[2]

Reaction Workflow:

Ugi Multicomponent Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid synthesis of complex molecules, including indole-1-acetic acid amides. This one-pot reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.

Experimental Protocol: General Procedure for the Synthesis of bis-Ugi Products

A solution of an aromatic diamino compound (1.0 mmol) in methanol (7 mL) is treated sequentially with benzaldehyde (2.0 mmol), a solution of cyclohexyl isocyanide (2.0 mmol) in methanol (3 mL), and trichloroacetic acid (2.0 mmol). The reaction mixture is stirred at room temperature for 24-28 hours and then filtered to yield the product.[3]

Reaction Workflow:

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cyclization reaction that forms a tetrahydro-β-carboline ring system from a tryptamine and an aldehyde or ketone, typically under acidic conditions. This reaction is widely used in the synthesis of indole alkaloids and their analogs.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic Acid

A solution of tryptamine hydrochloride (19.7 g, 0.100 mole) and glyoxylic acid monohydrate (9.21 g, 0.100 mole) in 500 ml of distilled water is adjusted to pH 4 with a 40% potassium hydroxide solution. The resulting solution should have a pH between 3.5 and 4.0. The solution is heated to boiling, and 8.3 ml of concentrated hydrochloric acid is added dropwise over 10 minutes to avoid excessive foaming. The mixture is then cooled in an ice bath, and the precipitated product is collected by filtration, washed with cold water, and dried.[4]

Reaction Workflow:

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are powerful methods for forming carbon-carbon bonds and have been successfully applied to the synthesis of indole-1-acetic acid derivatives.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.

Experimental Protocol: Heck Reaction of 5-Bromoindole with Styrene

To a microwave reaction vial containing a magnetic stir bar, add 5-bromoindole, sodium carbonate, sodium tetrachloropalladate(II), and SPhos. Purge the vial with argon for 5 minutes. Add the acetonitrile-water (1:1) solvent mixture, followed by the addition of styrene. Securely seal the vial and place it in a microwave reactor, heating the reaction mixture to 150 °C for 15-30 minutes. After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[5]

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling in Flow Regime

Substituted iodobenzene (0.5 mmol) and aryl acetylene (0.6 mmol) are dissolved in dried THF-DMA 9:1 (10 mL) and passed through cartridges packed with a solid-supported palladium catalyst and 0.1% Cu₂O on alumina powder at 80 °C with a flow rate of 0.1 mL/min. The eluate is then subjected to an aqueous workup with hexane extraction. The combined organic layers are washed with brine, dried, and evaporated. The residue is purified by column chromatography on silica gel.[6]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of indole derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 1-acetyl-1H-indol-3-yl Acetates

2-[(Carboxymethyl)amino]benzoic acids are reacted with acetic anhydride using triethylamine as the base. The reaction mixture is subjected to microwave irradiation for 1 minute at 80 °C with an initial power of 300 W. The target 1-acetyl-1H-indol-3-yl acetates are isolated in 34-71% yield.[7][8]

Quantitative Data Summary

The following tables summarize the reported yields and biological activities (IC₅₀ values) for various classes of synthesized indole-1-acetic acid derivatives.

Table 1: Synthetic Yields of Indole-1-Acetic Acid Derivatives

| Derivative Class | Synthetic Method | Yield (%) | Reference |

| Indole-3-acetic acid esters | Fischer Indole Synthesis | Not specified | [2] |

| bis-Ugi Products | Ugi Multicomponent Reaction | Not specified | [3] |

| Tetrahydro-β-carbolines | Pictet-Spengler Reaction | Good | [4] |

| 5-Vinylindole | Heck Reaction | High | [5] |

| 1-acetyl-1H-indol-3-yl acetates | Microwave-Assisted Synthesis | 34-71 | [7][8] |

| Indole Sulfonate Derivatives | In situ synthesis | Good to Excellent | [9] |

Table 2: Biological Activity of Indole-1-Acetic Acid Sulfonate Derivatives as Ectonucleotidase Inhibitors

| Compound | Target Enzyme | IC₅₀ (µM) |